Methyl 2-methoxy-6-nonylbenzoate: Chemical Architecture, Physical Properties, and Synthesis Workflows
Methyl 2-methoxy-6-nonylbenzoate: Chemical Architecture, Physical Properties, and Synthesis Workflows
Executive Summary
Methyl 2-methoxy-6-nonylbenzoate (Molecular Formula: C19H30O3) is a highly lipophilic, synthetically versatile aromatic ester. Belonging to the family of 6-alkyl-2-methoxybenzoates—compounds structurally analogous to naturally occurring anacardic acids—this molecule serves as a critical intermediate and structural probe in drug discovery. Its unique molecular architecture makes it particularly valuable for synthesizing enzyme inhibitors that require deep insertion into hydrophobic protein clefts, as well as for developing lipid-anchored pharmacophores.
Molecular Architecture & Structure-Activity Relationship (SAR)
The structural framework of methyl 2-methoxy-6-nonylbenzoate (CCCCCCCCCc1cccc(OC)c1C(=O)OC) is defined by three distinct functional domains, each contributing specific physicochemical and biological properties:
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The Nonyl Chain (C9H19): Located at the ortho-position relative to the ester, this long aliphatic tail imparts extreme lipophilicity. In biological contexts, it acts as a lipid anchor, facilitating membrane insertion or the occupation of deep, hydrophobic target pockets.
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The Methoxy Group (-OCH3): Positioned at the opposite ortho-position, the methoxy group serves as a hydrogen bond acceptor. More importantly, it provides significant steric bulk, which restricts the free rotation of the adjacent ester group, locking the molecule into a predictable, low-energy conformation.
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The Methyl Ester (-COOCH3): The core ester linkage functions dualistically. In synthetic chemistry, it acts as a robust protecting group for the underlying benzoic acid. In pharmacology, it can serve as a cleavable prodrug moiety, susceptible to hydrolysis by intracellular esterases to release the active 2-methoxy-6-nonylbenzoic acid.
Structure-Activity Relationship (SAR) domains of Methyl 2-methoxy-6-nonylbenzoate.
Physicochemical Profile
The physical properties of methyl 2-methoxy-6-nonylbenzoate are heavily dictated by its long alkyl chain. While the core methoxybenzoate scaffold is typically a volatile liquid (as seen with [1][2] and [3][4]), the addition of the nonyl chain significantly increases the boiling point and lipophilicity. Topological polar surface area (TPSA) and exact mass parameters can be confidently extrapolated from the structurally analogous [5].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Derivation / Source Context |
| Molecular Formula | C19H30O3 | Structural definition |
| Molecular Weight | 306.44 g/mol | Computed exact mass |
| Physical State (25°C) | Viscous liquid / Low-melting solid | Extrapolated from short-chain analogs[1] |
| LogP (Predicted) | ~6.5 | Computed lipophilicity (Highly hydrophobic) |
| Hydrogen Bond Donors | 0 | Structural derivation |
| Hydrogen Bond Acceptors | 3 | Structural derivation |
| Rotatable Bonds | 11 | Structural derivation |
| Topological Polar Surface Area | 35.5 Ų | Analogous to CID 313884[5] |
Biological Relevance in Drug Development
The 6-alkyl-2-methoxybenzoate scaffold is not merely a synthetic curiosity; it has targeted applications in antiparasitic and antimicrobial research. Homologous compounds, such as[6][7], have been actively evaluated for their inhibitory activity.
Specifically, the ethyl variant has demonstrated an IC50 of 2.50E+5 nM against recombinant glycosomal Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma cruzi, the causative agent of Chagas disease, as documented in [8]. Methyl 2-methoxy-6-nonylbenzoate serves as a direct methyl-variant probe in these SAR studies, where the nonyl chain is critical for anchoring the inhibitor into the hydrophobic cleft of the GAPDH enzyme.
Advanced Synthetic Workflow: Negishi Cross-Coupling
As a Senior Application Scientist, I strongly advise against traditional Friedel-Crafts alkylation for synthesizing this compound. Friedel-Crafts reactions with nonyl halides are fundamentally flawed due to carbocation rearrangements, which inevitably lead to a mixture of branched alkyl isomers rather than the required linear C9 chain.
To ensure absolute regioselectivity and structural fidelity, a transition-metal-catalyzed Negishi Cross-Coupling is the optimal self-validating methodology.
Rationale & Causality
By utilizing an organozinc reagent (nonylzinc bromide) rather than a Grignard reagent (Kumada coupling), we suppress β-hydride elimination—a common side reaction that produces unwanted alkene byproducts. The choice of Pd(dppf)Cl2 as the catalyst is deliberate; its large bite angle facilitates the reductive elimination step, accelerating the formation of the desired C(sp2)-C(sp3) bond while perfectly preserving the delicate methyl ester and methoxy groups.
Step-by-Step Self-Validating Protocol
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Catalyst Activation: In a flame-dried Schlenk flask under a strict argon atmosphere, charge 0.05 eq of Pd(dppf)Cl2 and 1.0 eq of methyl 2-bromo-6-methoxybenzoate.
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Validation Check: The argon atmosphere prevents catalyst oxidation, ensuring the Pd(0) active species remains viable throughout the catalytic cycle.
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Solvation: Add anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Stir at room temperature until the mixture is homogenous.
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Reagent Addition: Dropwise add 1.2 eq of nonylzinc bromide (0.5 M in THF) via a syringe pump over 15 minutes.
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Validation Check: The slight stoichiometric excess (1.2 eq) drives the reaction to absolute completion while allowing unreacted organozinc to be easily and safely quenched later.
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Reaction Execution: Heat the mixture to 65 °C and stir for 12 hours.
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Validation Check: Monitor the reaction via LC-MS every 4 hours. The reaction is deemed complete only when the starting aryl bromide mass peak completely disappears, ensuring full conversion without relying on arbitrary timeframes.
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Quenching: Cool the vessel to room temperature and quench with saturated aqueous NH4Cl.
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Causality: NH4Cl safely hydrolyzes the remaining organozinc reagent without risking the hydrolysis of the methyl ester, which could occur if strong acids or bases were used.
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Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient of Hexane/EtOAc) to yield pure methyl 2-methoxy-6-nonylbenzoate.
Synthetic workflow for Methyl 2-methoxy-6-nonylbenzoate via Negishi coupling.
Analytical Characterization Standards
To verify the success of the synthesis, the following analytical signatures must be confirmed:
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1H NMR (400 MHz, CDCl3): Look for a distinct triplet at ~0.88 ppm (integrating to 3H, terminal methyl of the nonyl chain), a large multiplet between 1.2–1.6 ppm (14H, internal methylenes), a triplet at ~2.5 ppm (2H, benzylic CH2), a sharp singlet at ~3.8 ppm (3H, Ar-OCH3), a sharp singlet at ~3.9 ppm (3H, COOCH3), and an aromatic multiplet between 6.7–7.3 ppm (3H).
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Mass Spectrometry (ESI-MS): The expected pseudo-molecular ion [M+H]+ should manifest clearly at m/z 307.2.
References
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National Center for Biotechnology Information. "Ethyl 2-methoxy-6-nonylbenzoate" PubChem CID 54583437. Available at:[Link]
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BindingDB. "ethyl 2-methoxy-6-nonylbenzoate | CHEMBL1784981". Available at:[Link]
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National Institute of Standards and Technology (NIST). "Benzoic acid, 2-methoxy-". Available at:[Link]
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National Center for Biotechnology Information. "Methyl 2-methoxy-6-pentadecylbenzoate" PubChem CID 313884. Available at:[Link]
Sources
- 1. CAS 606-45-1: Methyl 2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. 2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Methyl 2-methoxy-6-pentadecylbenzoate | C24H40O3 | CID 313884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-methoxy-6-nonylbenzoate | C19H30O3 | CID 54583437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ki Summary [bindingdb.org]
- 8. BindingDB PrimarySearch_ki [bindingdb.org]
